molecular formula C18H18O4 B14587649 Bis(3,5-dimethylphenyl) ethanedioate CAS No. 61417-95-6

Bis(3,5-dimethylphenyl) ethanedioate

Cat. No.: B14587649
CAS No.: 61417-95-6
M. Wt: 298.3 g/mol
InChI Key: CHVOFYFVEIXRSF-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl) ethanedioate is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethanedioate (oxalate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl) ethanedioate typically involves the reaction of 3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired ethanedioate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl) ethanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanedioate moiety to glycol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, glycols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(3,5-dimethylphenyl) ethanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-dimethylphenyl) carbonate
  • Bis(3,5-dimethylphenyl) sulfide
  • Bis(3,5-dimethylphenyl) disulfide

Uniqueness

Bis(3,5-dimethylphenyl) ethanedioate is unique due to its ethanedioate moiety, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

CAS No.

61417-95-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

bis(3,5-dimethylphenyl) oxalate

InChI

InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)21-17(19)18(20)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

CHVOFYFVEIXRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C(=O)OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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